molecular formula C14H21N3O5 B2726558 2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide CAS No. 1986395-99-6

2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide

Cat. No.: B2726558
CAS No.: 1986395-99-6
M. Wt: 311.338
InChI Key: WHEDJZIWZXHNKT-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenoxy and hydrazinecarboxamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide typically involves the reaction of 4-methoxyphenoxyacetic acid with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The reaction can be summarized as follows:

    Step 1: 4-methoxyphenoxyacetic acid is reacted with thionyl chloride to form the corresponding acyl chloride.

    Step 2: The acyl chloride is then reacted with N-(3-methoxypropyl)hydrazine to form the desired hydrazinecarboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazinecarboxamide moiety can be reduced to form hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    N-(3-methoxypropyl)hydrazine: Another precursor used in the synthesis.

    4-methoxyphenoxyacetic acid hydrazide: A related compound with similar functional groups.

Uniqueness

2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[2-(4-methoxyphenoxy)acetyl]amino]-3-(3-methoxypropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5/c1-20-9-3-8-15-14(19)17-16-13(18)10-22-12-6-4-11(21-2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEDJZIWZXHNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)NNC(=O)COC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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